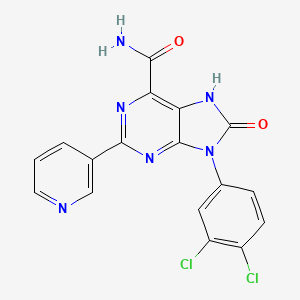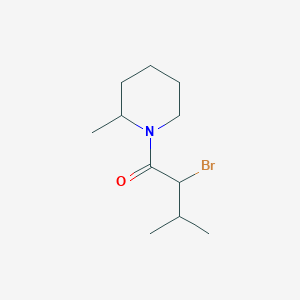
3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves a targeted approach, creating a number of potentially biologically active derivatives . The synthesis process involves reactions with aryl isocyanate, aryl and alkyl isothiocyanates .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was ascertained via X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Functionalization and Synthesis of Derivatives
Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, highlighting the synthesis of complex molecules and providing insights into reaction mechanisms through both experimental and theoretical studies Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.
Corrosion Inhibition
Bouklah, Attayibat, Hammouti, Ramdani, Radi, and Benkaddour (2005) investigated pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, for their effectiveness as corrosion inhibitors for steel in a hydrochloric acid solution. Their study highlighted the potential of these compounds in protecting metals against corrosion, contributing to materials science and engineering Pyridine–pyrazole compound as inhibitor for steel in 1 M HCl.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Zhao, Chu, Gao, Huang, and Qu (2014) prepared a new pyrazole-carboxylate type ligand and employed it to synthesize coordination complexes with nickel, silver, and cadmium. These complexes showcased different structural types and potential applications in catalysis, gas storage, and separation technologies Three coordination polymers of transition metals built using HPPC ligand: Crystal structures and novel topology.
Catalysis and Organic Transformations
Chigorina, Bespalov, and Dotsenko (2019) explored the reactions of 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole with various reactants, demonstrating the synthesis of novel cyanoacetamide derivatives. This work illustrates the compound's utility in synthesizing heterocyclic compounds with potential biological activities Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-1-pyridin-3-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBHALODATQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)







![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)


![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)